

Physical and chemical properties of (R)-3-Amino-3-(o-tolyl)propanoic acid

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Compound of Interest

Compound Name: (R)-3-Amino-3-(o-tolyl)propanoic acid

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An In-depth Technical Guide on (R)-3-Amino-3-(o-tolyl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-Amino-3-(o-tolyl)propanoic acid, also known by its synonym (R)-3-Amino-3-(2-methylphenyl)propionic acid, is a chiral building block with potential applications in pharmaceutical research and development.^[1] Its structure, featuring a β -amino acid backbone with an ortho-tolyl substituent, makes it a valuable component in the synthesis of complex biologically active molecules. The specific stereochemistry and the position of the methyl group on the phenyl ring are expected to influence its biological activity and pharmacokinetic properties. This guide provides a comprehensive overview of its known physical and chemical properties, with comparisons to its isomers where data for the target compound is unavailable. It also outlines general experimental protocols and relevant biological pathways.

Chemical Structure and Identification

- IUPAC Name: (3R)-3-Amino-3-(2-methylphenyl)propanoic acid
- Synonyms: **(R)-3-Amino-3-(o-tolyl)propanoic acid**, D- β -Phe(2-Me)-OH, (R)-2-Methyl- β -phenylalanine, H-D- β -Phe(2-Me)-OH^{[1][2]}

- CAS Number: 752198-38-2[1][2][3][4]
- Molecular Formula: C₁₀H₁₃NO₂[1][2][4]
- Molecular Weight: 179.22 g/mol [1][2][4]

Physical and Chemical Properties

Quantitative experimental data for **(R)-3-Amino-3-(o-tolyl)propanoic acid** is scarce in publicly available literature. The table below summarizes the available information for the target compound and provides data for its meta- and para-isomers for comparative purposes.

Property	(R)-3-Amino-3-(o-tolyl)propanoic acid	(R)-3-Amino-3-(m-tolyl)propanoic acid	3-Amino-3-(p-tolyl)propionic acid
Appearance	White powder[1][2]	-	Colorless or pale yellow crystals[5]
Melting Point	Not available	219.0-219.2 °C	~150-153 °C; 219 °C (dec.)[5]
Boiling Point	Not available	322.3 °C (Predicted)	311.75 °C (rough estimate)[5]
Solubility	Not available	-	Soluble in water, ethanol, and DMSO[5]
pKa	Not available	3.71 ± 0.10 (Predicted)	3.71 ± 0.10 (Predicted)[5]
Optical Rotation	[α] _D 25 = +15 ± 2° (C=1 in 0.5N NaOH) [1][2]	-	-
Purity	≥ 98%[1][2]	-	-

Note: The data for the m-tolyl and p-tolyl isomers are provided for reference and are not representative of the o-tolyl isomer.

Spectroscopic Data

Specific spectroscopic data (^1H NMR, ^{13}C NMR, IR, Mass Spectrometry) for **(R)-3-Amino-3-(o-tolyl)propanoic acid** are not readily available in the reviewed literature. For researchers synthesizing this compound, the following general characteristics in the spectra would be expected:

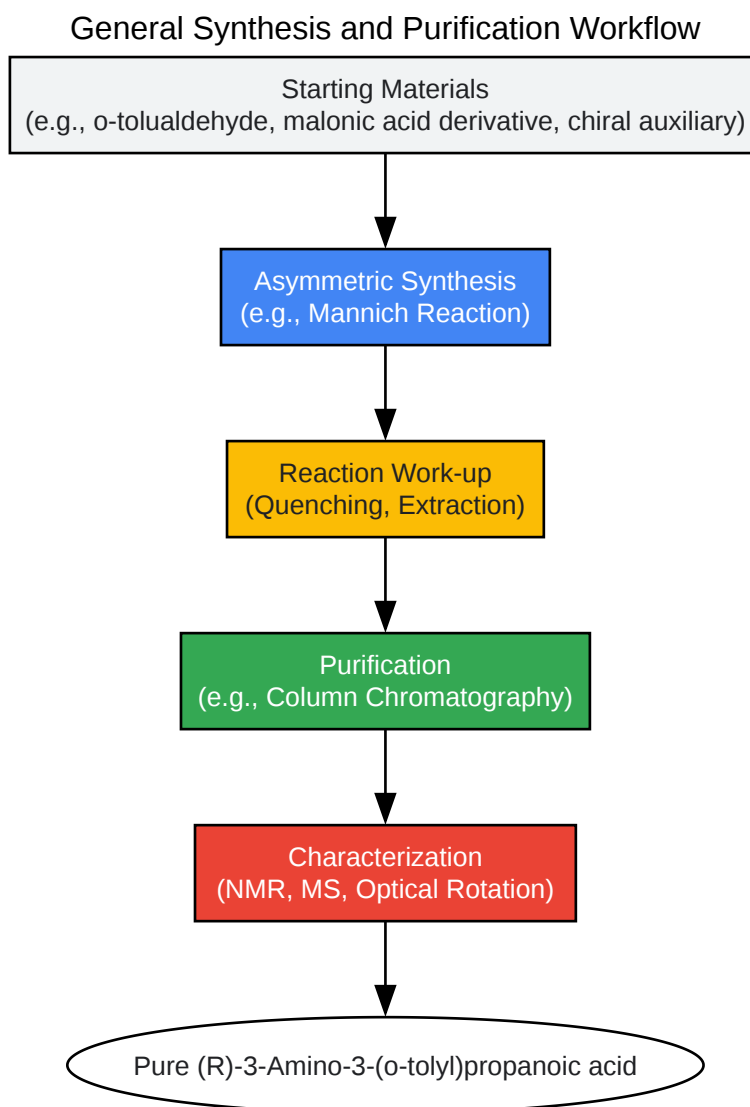
- ^1H NMR: Signals corresponding to the aromatic protons of the o-tolyl group, the methyl protons, the methine proton at the chiral center (C3), and the methylene protons (C2). The chemical shifts and coupling constants would be indicative of the ortho substitution pattern.
- ^{13}C NMR: Resonances for the ten carbon atoms, including the carboxyl carbon, the aromatic carbons (with distinct shifts due to the substituents), the chiral methine carbon, the methylene carbon, and the methyl carbon.
- IR Spectroscopy: Characteristic absorption bands for the carboxylic acid O-H stretch (broad), the N-H stretch of the amine, the C=O stretch of the carboxylic acid, and aromatic C-H and C=C stretches.
- Mass Spectrometry: The molecular ion peak (M^+) would be expected at m/z 179.22, with fragmentation patterns corresponding to the loss of the carboxyl group, the amino group, and cleavage of the propane chain.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis, purification, and analysis of **(R)-3-Amino-3-(o-tolyl)propanoic acid** are not published in peer-reviewed journals. However, general methods for the synthesis of related β -amino acids can be adapted.

General Synthesis Workflow

A plausible synthetic approach could involve an asymmetric Mannich-type reaction or the resolution of a racemic mixture. The following diagram illustrates a generalized workflow for the synthesis and purification of a chiral β -amino acid.



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Caption: A generalized workflow for the asymmetric synthesis of a chiral β -amino acid.

Methodological Details for Key Steps:

- **Asymmetric Synthesis:** A common method is the addition of an enolate to a chiral N-sulfinylimine derived from o-tolualdehyde. The choice of chiral auxiliary is critical for achieving high diastereoselectivity.
- **Purification:** Initial purification is typically performed by flash column chromatography on silica gel. Subsequent recrystallization from a suitable solvent system can be employed to obtain the final product with high purity.

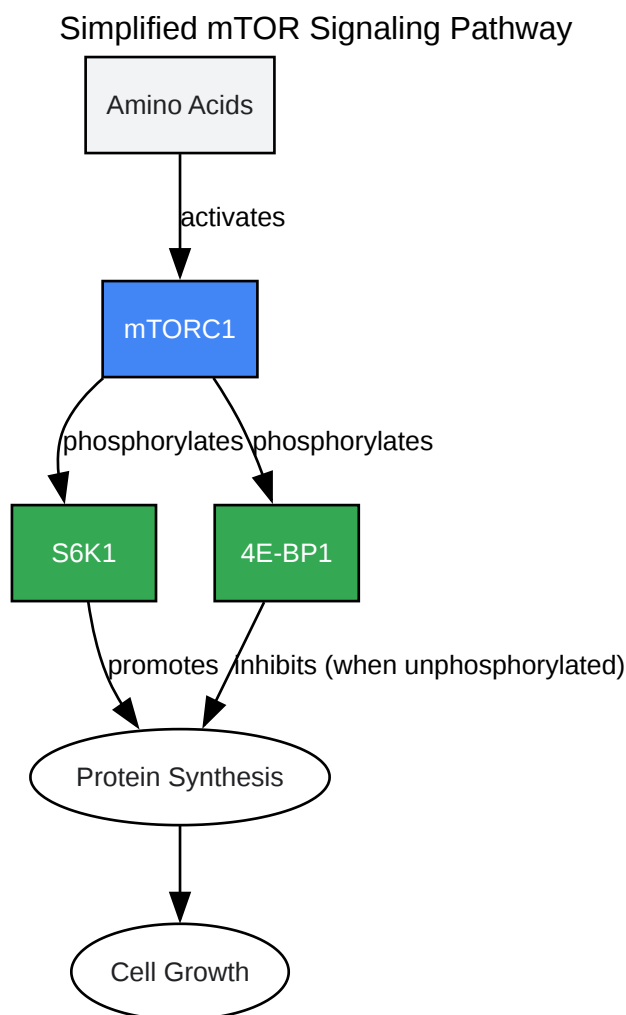
- Chiral Resolution (Alternative to Asymmetric Synthesis): A racemic mixture of 3-amino-3-(o-tolyl)propanoic acid can be synthesized and then resolved using a chiral resolving agent, such as a chiral acid or base, to form diastereomeric salts that can be separated by fractional crystallization.
- Analytical Characterization:
 - Purity Assessment: High-Performance Liquid Chromatography (HPLC), preferably on a chiral column to determine enantiomeric excess.
 - Structural Verification: ^1H NMR, ^{13}C NMR, and Mass Spectrometry.
 - Stereochemistry Confirmation: Measurement of optical rotation and comparison with literature values if available, or by advanced NMR techniques with chiral solvating agents.

Potential Biological Activity and Signaling Pathways

While no specific biological activities or signaling pathway involvements have been reported for **(R)-3-Amino-3-(o-tolyl)propanoic acid**, its structural similarity to other β -amino acids suggests potential roles in modulating various biological processes. β -amino acids are known to be incorporated into peptides to increase their stability against enzymatic degradation and to induce specific secondary structures.

Amino acids, in general, are key regulators of cellular signaling, particularly through the mTOR (mammalian target of rapamycin) pathway, which is a central controller of cell growth, proliferation, and metabolism.

The following diagram illustrates a simplified overview of the mTOR signaling pathway, which is often influenced by amino acid availability.



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Caption: The role of amino acids in activating the mTORC1 signaling pathway.

As a research chemical, **(R)-3-Amino-3-(o-tolyl)propanoic acid** could be investigated for its potential to:

- Act as a GABA receptor agonist or antagonist.
- Serve as a precursor for the synthesis of novel peptides with enhanced stability.
- Be a lead compound for the development of small molecule therapeutics.

Conclusion

(R)-3-Amino-3-(o-tolyl)propanoic acid is a chiral β -amino acid with potential for use in various areas of chemical and pharmaceutical research. However, there is a significant lack of publicly available experimental data on its specific physical, chemical, and biological properties. This guide has summarized the known information and provided a framework of general methodologies and potential biological relevance based on related compounds. Further experimental investigation is required to fully characterize this compound and explore its potential applications.

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- To cite this document: BenchChem. [Physical and chemical properties of (R)-3-Amino-3-(o-tolyl)propanoic acid]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b152315#physical-and-chemical-properties-of-r-3-amino-3-o-tolyl-propanoic-acid\]](https://www.benchchem.com/product/b152315#physical-and-chemical-properties-of-r-3-amino-3-o-tolyl-propanoic-acid)

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